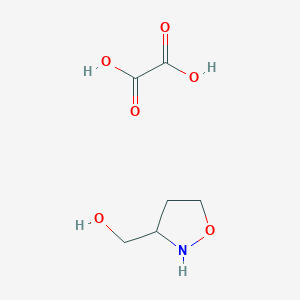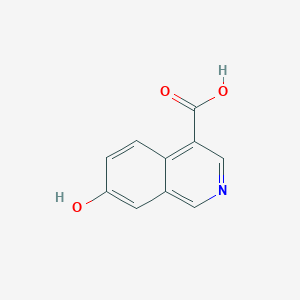
Isoxazolidin-3-ylmethanol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolidin-3-ylmethanol oxalate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an isoxazolidine ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The oxalate group further adds to its chemical complexity, making it a versatile compound for various applications in synthesis and drug discovery.
Wirkmechanismus
Mode of Action
It is known that isoxazolidin-3-ones, a class of compounds to which isoxazolidin-3-ylmethanol oxalate belongs, can undergo various chemical reactions, including alkylation . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
This compound may be involved in various biochemical pathways. It is known that oxalates, which are part of the this compound molecule, play a role in several biological processes, such as nutrient availability, mineral weathering, and metal detoxification .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of other chemical compounds in the environment could potentially affect the stability and efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Isoxazolidin-3-ylmethanol oxalate are not fully understood. It is known that oxalate, a component of this compound, plays a significant role in various biochemical reactions . Oxalate can interact with various enzymes, proteins, and other biomolecules, often forming complexes with divalent metal ions such as calcium . The nature of these interactions can vary, but they often involve the formation of stable complexes that can influence various biochemical processes .
Cellular Effects
The effects of this compound on cells are not well-studied. Oxalate, a component of this compound, has been shown to have various effects on cells . For example, in macrophages, oxalate induces mitochondrial dysfunction, enhancing CCL5 release . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. It is known that the alkylation of isoxazolidin-3-one, a related compound, is connected with the structure of the lactam anion . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. A related compound, isoxazolidin-3-one, has been shown to undergo a 5-exo cyclization under certain conditions, suggesting that this compound may also exhibit changes over time in laboratory settings .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Oxalate, a component of this compound, is known to be involved in various metabolic pathways . For example, dysregulated glycine-oxalate metabolism has been observed in patients and mice with atherosclerosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. It is known that oxalate, a component of this compound, can be transported by certain membrane-bound anion exchangers .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that RNA localization plays a crucial role in many cellular processes . Given the complex structure of this compound, it is possible that it may also exhibit specific subcellular localization patterns, potentially influenced by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolidin-3-ylmethanol oxalate typically involves the cyclization of β-alkynyl hydroxamic acids. One practical method includes the use of gold (I) catalysts such as Au(PPh3)SbF6, which facilitates the 5-exo cyclization of N-substituted α-alkynyl hydroxamic acids into isoxazolidin-3-ones . This reaction is carried out under mild conditions and shows high selectivity for the newly formed exocyclic double bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Isoxazolidin-3-ylmethanol oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of isoxazolidines to 3-isoxazolidones can be achieved using RuO4/NaIO4 under biphasic conditions .
Common Reagents and Conditions:
Oxidation: RuO4/NaIO4 in ethyl acetate/water biphasic conditions.
Substitution: Acetyl chloride in dry CH2Cl2 with N(Et)3 as a base.
Major Products:
Oxidation: 3-Isoxazolidones.
Substitution: Various substituted isoxazolidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Isoxazolidin-3-ylmethanol oxalate is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of materials with specific properties, such as herbicides and other agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Isoxazolidin-3-ones: These compounds share a similar core structure and are known for their biological activities.
Oxazolidinones: These are synthetic antimicrobial agents that inhibit protein synthesis by acting on the ribosomal 50S subunit.
Eigenschaften
IUPAC Name |
oxalic acid;1,2-oxazolidin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C2H2O4/c6-3-4-1-2-7-5-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBQWSJRDDMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1CO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)
![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)
![(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2695297.png)
![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)



